molecular formula C4H9FN2 B12980480 Rel-(3S,4R)-4-fluoropyrrolidin-3-amine

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine

Cat. No.: B12980480
M. Wt: 104.13 g/mol
InChI Key: NNDGWIOJJXUONO-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine is a chiral fluorinated amine derivative of pyrrolidine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable building block for the development of new pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) with a fluorine atom. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Fluorinating agents like DAST or Selectfluor are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.

    Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: It is employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3S,4R)-3,4-Difluoropyrrolidine hydrochloride
  • Rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride

Uniqueness

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of a single fluorine atom. This configuration can result in distinct chemical and biological properties compared to other fluorinated pyrrolidine derivatives. The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution and for developing new bioactive molecules.

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

(3S,4R)-4-fluoropyrrolidin-3-amine

InChI

InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2/t3-,4+/m1/s1

InChI Key

NNDGWIOJJXUONO-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)N

Canonical SMILES

C1C(C(CN1)F)N

Origin of Product

United States

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